Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
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Overview
Description
Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of a pyridine derivative with a pyrimidine derivative under specific conditions to form the desired bicyclic structure . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like 2-propanol, and the reaction may be facilitated by microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol.
Substitution: Benzylamine in butanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce functional groups like hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes like phosphatidylinositol 3-kinase (PI3K) and mTOR kinase, which are involved in cell signaling pathways . By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth and proliferation .
Comparison with Similar Compounds
Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can be compared with other pyrido[4,3-d]pyrimidine derivatives:
Piritrexim: A synthetic antifolate with antiproliferative properties.
Pipemidic Acid: An antibiotic active against Gram-negative bacteria.
These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the versatility and potential of the pyrido[4,3-d]pyrimidine scaffold .
Biological Activity
Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and possible therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 237.25 g/mol
- CAS Number : 1923190-29-7
The structure features a pyrido-pyrimidine core, which is known for its diverse pharmacological properties.
Antitumor Activity
Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, a study evaluated the in vitro antitumor activity of various pyrido[2,3-d]pyrimidines against cancer cell lines such as NCI-H1975 and A549 using the MTT assay. The results indicated that some compounds demonstrated potent inhibitory effects on cell proliferation, with IC50 values ranging from 0.297 μM to >50 μM depending on the specific derivative and cell line tested .
Compound | Cell Line | IC50 (μM) |
---|---|---|
B2 | H1975 | 15.629 ± 1.03 |
B8 | H1975 | 0.297 ± 0.024 |
B9 | A549 | 0.440 ± 0.039 |
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key enzymes such as EGFR (Epidermal Growth Factor Receptor). The study highlighted that certain modifications in the chemical structure enhance the binding affinity to these targets, leading to increased biological activity .
Cardiovascular and Metabolic Effects
Pyrido[2,3-d]pyrimidines have also been investigated for their potential as antihypertensive agents and antidiabetics. The compounds have been shown to interact with various receptors involved in cardiovascular regulation and glucose metabolism, suggesting a multifaceted therapeutic potential beyond oncology .
Case Studies
- Antitumor Efficacy : A compound structurally related to this compound was evaluated in a preclinical model for breast cancer. It exhibited selective cytotoxicity against MDA-MB-231 cells with an IC50 value of 27.6 μM, indicating promising therapeutic potential against aggressive breast cancer types .
- Mechanistic Studies : Another study explored the interaction of these compounds with cellular signaling pathways involved in tumor growth and metastasis. The findings suggested that these molecules could modulate pathways associated with apoptosis and cell cycle progression, further supporting their role as potential anticancer agents .
Properties
Molecular Formula |
C11H15N3O3 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 2-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-3-17-11(15)14-5-4-9-8(7-14)6-12-10(13-9)16-2/h6H,3-5,7H2,1-2H3 |
InChI Key |
UDTWHTGTGQLSQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NC(=NC=C2C1)OC |
Origin of Product |
United States |
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